N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, thiazolidinone, and indole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Indole Derivative Synthesis: The indole moiety can be prepared through Fischer indole synthesis or other established methods.
Coupling Reaction: The final step involves coupling the thiazolidinone derivative with the indole derivative using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This may involve:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and yields.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice.
Purification Techniques: Employing advanced purification methods like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.
Indole Derivatives: Compounds containing indole moieties.
Fluorinated Compounds: Molecules with fluorine atoms in their structure.
Uniqueness
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to the combination of fluorine, thiazolidinone, and indole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
618072-55-2 |
---|---|
Molecular Formula |
C20H14FN3O3S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C20H14FN3O3S2/c1-23-19(27)17(29-20(23)28)16-11-6-2-5-9-14(11)24(18(16)26)10-15(25)22-13-8-4-3-7-12(13)21/h2-9H,10H2,1H3,(H,22,25)/b17-16- |
InChI Key |
FQCNLZQLAIVQMI-MSUUIHNZSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S |
Origin of Product |
United States |
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